(5S)-5-benzyl-6,6-dimethylmorpholin-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(5S)-5-benzyl-6,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-13(2)11(14-12(15)9-16-13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
BNODCCKBTVVFHM-NSHDSACASA-N |
Isomeric SMILES |
CC1([C@@H](NC(=O)CO1)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1(C(NC(=O)CO1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for Chiral Morpholinones, with a Focus on 5s 5 Benzyl 6,6 Dimethylmorpholin 3 One
Retrosynthetic Strategies for (5S)-5-benzyl-6,6-dimethylmorpholin-3-one
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. For this compound, the primary focus is on the disconnection of the morpholinone ring and the strategic introduction of its stereocenters.
Disconnection Approaches for Morpholinone Ring Formation
The morpholinone ring is a six-membered heterocycle containing both an amide and an ether linkage. The most logical disconnections of this ring involve breaking the C-N and C-O bonds, which correspond to reliable bond-forming reactions. Two primary disconnection approaches are considered:
Amide Bond Disconnection: This approach involves cleaving the amide bond (C(3)-N(4)) to reveal a substituted amino alcohol and a carboxylic acid derivative. For the target molecule, this would lead to a chiral amino alcohol precursor and a halo-acetylating agent like chloroacetyl chloride.
Ether Bond Disconnection: Alternatively, disconnection of the ether linkage (C(2)-O(1)) suggests a precursor with a terminal halide and a hydroxyl group, which can undergo intramolecular Williamson ether synthesis. However, the amide bond formation is generally a more convergent and widely employed strategy for constructing the morpholinone core.
A common retrosynthetic pathway for morpholin-3-ones involves the disconnection to a chiral amino alcohol and a two-carbon electrophile. This is a convergent approach that allows for the early introduction of one of the stereocenters.
| Disconnection Approach | Key Precursors | Corresponding Forward Reaction |
| Amide Bond Disconnection | Chiral amino alcohol, Haloacetyl halide | N-acylation followed by intramolecular cyclization |
| Ether Bond Disconnection | N-(haloethyl)amino alcohol | Intramolecular Williamson ether synthesis |
Strategies for Stereoselective Introduction of the Benzyl (B1604629) Group at C-5 and Geminal Dimethyl Groups at C-6
The synthesis of this compound requires precise control over two stereogenic centers: the 'S' configuration at C-5 bearing the benzyl group and the quaternary center at C-6 with two methyl groups.
Stereoselective Introduction of the Benzyl Group at C-5:
The stereochemistry at C-5 can be established using several methods:
Chiral Pool Synthesis: This is one of the most straightforward approaches, utilizing a readily available chiral starting material that already possesses the desired stereocenter. For the target molecule, (S)-phenylalanine is an ideal precursor. The carboxylic acid of phenylalanine can be reduced to the corresponding amino alcohol, (S)-2-amino-3-phenylpropan-1-ol (phenylalaninol), which serves as a chiral building block for the morpholinone synthesis.
Asymmetric Synthesis: Alternatively, the chiral center can be created through an asymmetric reaction. For instance, the asymmetric alkylation of a glycine enolate equivalent using a chiral auxiliary is a well-established method for synthesizing α-amino acids. Another approach is the catalytic asymmetric benzylation of N-unprotected amino acids. nih.gov
Stereoselective Introduction of the Geminal Dimethyl Groups at C-6:
The construction of the quaternary stereocenter at C-6 presents a greater synthetic challenge. Key strategies include:
Use of a Precursor with a Pre-installed Gem-dimethyl Group: The most efficient method involves starting with a molecule that already contains the gem-dimethyl moiety adjacent to a functional group that can be converted to the required hydroxyl group. For example, the synthesis could start from 2-amino-2-methylpropanoic acid (α-aminoisobutyric acid), which can be elaborated to introduce the benzyl group at the adjacent carbon.
Nucleophilic Addition to a Ketone: A plausible route involves the nucleophilic addition of an organometallic reagent to a ketone precursor. For instance, an N-protected amino ketone could be reacted with a methylating agent. However, controlling the stereochemistry of the subsequent reduction of the resulting tertiary alcohol can be challenging.
Thorpe-Ingold Effect: The presence of the gem-dimethyl group can facilitate the ring-closing reaction due to the Thorpe-Ingold effect. This effect describes the acceleration of intramolecular reactions due to steric compression of the reacting groups, which favors the cyclic transition state. wikipedia.orglucp.netchem-station.comyoutube.com
Classical and Contemporary Approaches to Enantioselective Morpholinone Synthesis
A variety of synthetic methods have been developed for the enantioselective synthesis of morpholinones, ranging from classical cyclization reactions to modern catalytic approaches.
Cyclization Reactions Utilizing Chiral Amino Alcohols and Amino Acids
The most common and reliable method for the synthesis of chiral morpholinones is the cyclization of derivatives of chiral amino alcohols or amino acids.
From Chiral Amino Alcohols: This is a widely used strategy where a chiral amino alcohol is reacted with a two-carbon electrophile, such as chloroacetyl chloride or ethyl chloroacetate, followed by intramolecular cyclization. The chiral amino alcohol, often derived from the reduction of a chiral amino acid, provides the stereochemical control. For the synthesis of the target molecule, (S)-phenylalaninol would be the key chiral starting material.
From Chiral Amino Acids: Direct conversion of chiral amino acids to morpholinones is also possible. This typically involves N-alkylation with a suitable reagent containing a leaving group, followed by intramolecular cyclization.
The following table summarizes representative examples of morpholinone synthesis from chiral amino alcohols.
| Chiral Amino Alcohol | Reagent | Product | Reference |
| (S)-Phenylalaninol | Chloroacetyl chloride | (S)-5-benzylmorpholin-3-one | General Method |
| Various | Ethyl chloroacetate | Substituted morpholinones | General Method |
Ring-Closing Metathesis and Other Macrocyclization Strategies
Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic compounds, particularly for medium and large rings. While less common for the synthesis of simple morpholinones, it can be a viable strategy for more complex, macrocyclic structures containing the morpholinone motif. The reaction involves the intramolecular metathesis of a diene precursor catalyzed by a ruthenium or molybdenum catalyst. For the synthesis of a morpholinone via RCM, a precursor containing two terminal alkene functionalities would be required. However, for a simple six-membered ring like the target molecule, other cyclization methods are generally more efficient.
Asymmetric Catalysis in Morpholinone Formation
In recent years, asymmetric catalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral heterocycles, including morpholinones. These methods offer the advantage of generating chirality from achiral starting materials using a small amount of a chiral catalyst.
Catalytic Asymmetric Addition to Imines: One approach involves the catalytic asymmetric addition of a nucleophile to an imine, followed by cyclization. Chiral ligands can be used to control the stereochemical outcome of the addition reaction. acs.orgmdma.chorganic-chemistry.org
Kinetic Resolution: Chiral catalysts can be used to selectively react with one enantiomer of a racemic starting material, leading to the formation of an enantioenriched product and unreacted starting material.
Asymmetric Alkylation: The asymmetric alkylation of morpholinone enolates using a chiral phase-transfer catalyst or a chiral ligand is another potential strategy for introducing substituents at the α-position to the carbonyl group. mdpi.com
The development of novel chiral catalysts continues to expand the scope and efficiency of asymmetric methods for morpholinone synthesis.
Organocatalytic Methods for Chiral Morpholinone Synthesis
Organocatalysis has surfaced as a powerful tool for the enantioselective synthesis of chiral heterocycles, including morpholinones, by avoiding the use of metal catalysts. One notable approach involves a one-pot, three-step process starting from simple aldehydes and (phenylsulfonyl)acetonitrile. This method utilizes a modified quinine organocatalyst (eQNU) for an in-situ asymmetric epoxidation, which is then followed by a domino ring-opening cyclization with an aminoethanol equivalent to form the chiral morpholinone ring. This strategy offers high stereoselectivity, which is imparted during the organocatalyzed epoxidation step nih.gov.
Another significant organocatalytic method is the use of chiral phosphoric acids. This strategy enables the enantioselective synthesis of C3-substituted morpholinones from aryl or alkylglyoxals and 2-(arylamino)ethan-1-ols nih.govsemanticscholar.org. The reaction proceeds through a domino [4+2] heteroannulation, which is followed by a 1,2-aryl/alkyl shift in a process described as an asymmetric aza-benzilic ester rearrangement nih.govresearchgate.net. This method is distinguished by its ability to construct C3-substituted morpholinones, which are otherwise difficult to access researchgate.net.
Metal-Catalyzed Asymmetric Annulations and Cyclizations
Transition-metal catalysis provides a highly efficient and atom-economical route to chiral morpholines and their derivatives. One prominent method is the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors, such as 2-substituted dehydromorpholines. Using a rhodium complex with a large-bite-angle bisphosphine ligand (SKP-Rh), a variety of 2-substituted chiral morpholines can be obtained with quantitative yields and excellent enantioselectivities, often up to 99% ee nih.gov. This "after cyclization" approach is powerful for creating the stereocenter adjacent to the oxygen atom nih.gov.
Furthermore, palladium-catalyzed intramolecular cyclization of nitrogen-tethered alkenols has been shown to produce substituted morpholines in good yields semanticscholar.org. By carefully designing the substrate and choosing the appropriate chiral ligand, this method can be adapted for asymmetric synthesis, providing stereocontrol during the key ring-forming step.
Dynamic Kinetic Resolution (DKR) and Deracemization Strategies
Dynamic kinetic resolution (DKR) is a particularly powerful strategy that allows for the conversion of a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution semanticscholar.org. This is achieved by combining a rapid, in-situ racemization of the starting material with a highly enantioselective reaction semanticscholar.org.
For morpholinone synthesis, DKR has been successfully applied through an asymmetric transfer hydrogenation of 2-benzoylmorpholin-3-ones. This process can simultaneously control two adjacent stereogenic centers in a single step, yielding the corresponding hydroxyphenylmethyl)morpholin-3-ones with excellent diastereoselectivity and enantioselectivity researchgate.net.
More recently, a highly enantioselective isothiourea-catalyzed acylative DKR of tetra-substituted morpholinone-derived lactols has been developed. This method has proven effective for a broad range of substrates, including those with substitution at various positions on the morpholinone ring, achieving high yields and excellent enantiomeric ratios (up to 99:1 er) chemrxiv.orgresearchgate.net. Computational studies have indicated that an N-C=O•••isothiouronium interaction is key to achieving the high selectivity observed in this process chemrxiv.org.
Specific Syntheses of this compound and its Related Stereoisomers/Derivatives
While a specific documented synthesis for this compound is not readily found in the literature, its structure suggests plausible synthetic routes based on established methodologies, particularly those that utilize precursors from the chiral pool.
Chirality Transfer from Precursors, including Chiron Approaches
The chiron approach, which utilizes readily available chiral molecules from nature as starting materials, is a highly effective strategy for synthesizing complex chiral targets. For this compound, the required (S)-stereochemistry at the C5 position, which bears the benzyl group, strongly points to the use of L-phenylalanine as a chiral precursor mdpi.com. The synthesis of the analogous (S)-5-benzylpyrrolidine-2,4-dione from L-phenylalanine methyl ester hydrochloride provides a clear precedent for this strategy tdl.orgnih.gov.
A hypothetical synthesis could begin with the conversion of L-phenylalanine into a chiral β-amino alcohol, specifically (2S)-3-amino-4-phenyl-2-methylbutan-2-ol. The synthesis of chiral β-amino alcohols is a well-established field nih.govacs.orgwestlake.edu.cn. This key intermediate contains all the necessary carbon atoms and the crucial C5 stereocenter. The amino alcohol could be prepared by reducing the carboxylic acid of N-protected L-phenylalanine to an alcohol, followed by the addition of a methyl organometallic reagent to an intermediate aldehyde or ketone to install one of the gem-dimethyl groups, with the final methyl group added subsequently.
Stereocontrol in Ring-Forming Reactions Leading to the Target Compound
With the chiral β-amino alcohol precursor in hand, the final ring-forming cyclization would yield the morpholin-3-one (B89469). A common method to form the lactam ring is through the reaction of the amino alcohol with an α-haloacetyl halide, such as bromoacetyl bromide, followed by an intramolecular SN2 reaction where the alcohol displaces the bromide.
In this proposed route, the stereocenter at C5 is already set from the L-phenylalanine starting material. The subsequent reactions to form the ring would not affect this chiral center. The primary challenge in this step is to ensure efficient cyclization without side reactions. The N-atom of the amino alcohol would first be acylated with the α-haloacetyl group, and subsequent base-mediated cyclization would proceed via intramolecular Williamson ether synthesis to form the morpholinone ring. The stereochemical integrity of the C5 center is maintained throughout this process, directly translating the chirality of the starting amino acid to the final product.
Comparative Analysis of Synthetic Efficiencies and Enantioselectivities
Different synthetic strategies for chiral morpholinones offer varying levels of efficiency, stereoselectivity, and substrate scope. A comparative analysis highlights the strengths and weaknesses of each approach.
| Methodology | Catalyst/Reagent | Typical Yield | Enantioselectivity (ee) / Diastereomeric Ratio (dr) | Key Features |
| Organocatalytic Aza-Benzilic Ester Rearrangement | Chiral Phosphoric Acid | Good to Excellent | High (e.g., up to 99% ee) | Access to C3-substituted morpholinones nih.gov. |
| Organocatalytic Domino Reaction | Modified Quinine (eQNU) | Good (e.g., 79%) | High (e.g., 91-95% ee) | One-pot, three-step process from simple starting materials nih.gov. |
| Metal-Catalyzed Asymmetric Hydrogenation | Rhodium-Bisphosphine Complex | Quantitative | Excellent (up to 99% ee) | Effective for creating C2 stereocenters from dehydromorpholines nih.gov. |
| Dynamic Kinetic Resolution (Acylative DKR) | Isothiourea | Good to Excellent (up to 89%) | Excellent (up to 99:1 er) | Efficiently resolves tetra-substituted lactols chemrxiv.orgresearchgate.net. |
| Dynamic Kinetic Resolution (Transfer Hydrogenation) | Ruthenium Complex | Not specified | Excellent diastereo- and enantioselectivity | Creates two contiguous stereocenters simultaneously researchgate.net. |
| Chiron Approach (Auxiliary-based) | Pseudoephedrine Auxiliary | High | High | Practical synthesis from arylglyoxals; requires auxiliary removal nih.govacs.org. |
Table 1: Comparison of Synthetic Methodologies for Chiral Morpholinones
Organocatalytic methods stand out for their operational simplicity and avoidance of toxic metals, often providing high enantioselectivities. Metal-catalyzed reactions, particularly asymmetric hydrogenation, are notable for their high efficiency and quantitative yields. Dynamic kinetic resolution represents the most sophisticated approach, offering the potential for 100% theoretical yield from a racemic starting material and the ability to set multiple stereocenters with high control. The chiron approach, while often requiring more steps, is highly reliable for achieving a specific, desired absolute stereochemistry derived from a natural product precursor. The choice of method ultimately depends on the specific substitution pattern of the target morpholinone and the availability of starting materials.
Stereochemical Aspects and Chiral Control in 5s 5 Benzyl 6,6 Dimethylmorpholin 3 One Chemistry
Absolute and Relative Stereochemistry of (5S)-5-benzyl-6,6-dimethylmorpholin-3-one
The relative stereochemistry of the substituents on the morpholinone ring is influenced by the ring's conformation. Studies on related morpholine (B109124) structures, such as (+/-)-6-benzyl-3,3-dimethylmorpholine-2,5-dione, have shown that the morpholine ring can adopt various conformations, including boat and envelope forms. In the case of the dione (B5365651), the ring exhibits a boat conformation distorted towards a twist-boat, with the benzyl (B1604629) substituent in a favored 'exo' position nih.govuzh.ch. In a monothione derivative, the ring is flatter, midway between a boat and an envelope, with an 'endo' orientation of the benzyl group nih.govuzh.ch. For this compound, the interplay between the bulky benzyl group at C5 and the gem-dimethyl groups at C6 likely influences the ring to adopt a conformation that minimizes steric strain, which in turn determines the relative orientation of these substituents. Conformational analysis of similar 5-benzyl-substituted heterocyclic systems, such as 5-benzylimidazolidin-4-ones, has revealed that the benzyl group can adopt various staggered and eclipsed conformations relative to the ring, with small energy differences between them ethz.ch.
Influence of Chiral Auxiliaries and Catalysts on Stereoselectivity in Morpholinone Synthesis
The stereoselective synthesis of chiral morpholinones, including derivatives similar to this compound, can be achieved through the use of chiral auxiliaries and asymmetric catalysis. These methods are essential for controlling the formation of the desired stereoisomer.
Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In the context of morpholinone synthesis, a chiral auxiliary can be attached to one of the starting materials to guide the formation of the stereocenter at C5. For instance, the asymmetric synthesis of chiral 1,2-amino alcohols, which are precursors to morpholin-2-ones, has been accomplished using pseudoephedrine as a chiral auxiliary nih.gov. Evans' oxazolidinone auxiliaries are another widely used class of chiral auxiliaries that have been successfully applied in various asymmetric transformations, including aldol reactions and alkylations, which could be adapted for the synthesis of complex morpholinones researchgate.net. The general principle involves attaching the auxiliary, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product researchgate.net.
Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral catalysts can be used to create the desired stereocenter with high enantioselectivity. Recent advancements in the catalytic enantioselective synthesis of morpholinones include the use of chiral phosphoric acids nih.govacs.org. These catalysts can promote a domino reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols to produce C3-substituted morpholinones with high enantiomeric excess nih.govacs.org. Another approach involves the use of organocatalysts, such as modified quinine, in a one-pot domino reaction to synthesize chiral morpholin-2-ones and piperazin-2-ones thieme-connect.com. Furthermore, tandem catalytic systems, for example, combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation, have been developed for the efficient enantioselective synthesis of 3-substituted morpholines organic-chemistry.orgnih.govacs.org.
Table 1: Examples of Chiral Control in Morpholinone Synthesis
| Method | Type of Control | Key Reagent/Catalyst | Outcome |
|---|---|---|---|
| Chiral Auxiliary | Substrate Control | Pseudoephedrine | High diastereoselectivity in the synthesis of morpholin-2-ones nih.gov |
| Asymmetric Catalysis | Catalyst Control | Chiral Phosphoric Acid | High enantioselectivity in the synthesis of C3-substituted morpholinones nih.govacs.org |
| Organocatalysis | Catalyst Control | Modified Quinine (eQNU) | High enantioselectivity in the synthesis of morpholin-2-ones thieme-connect.com |
| Tandem Catalysis | Catalyst Control | Ti/Ru Catalytic System | High enantioselectivity in the synthesis of 3-substituted morpholines organic-chemistry.orgnih.govacs.org |
Stereochemical Integrity During Subsequent Transformations of this compound
Maintaining the stereochemical integrity of the C5 center during subsequent chemical transformations is paramount for retaining the desired biological activity of this compound. The stability of this stereocenter can be influenced by the reaction conditions and the nature of the reagents used.
One potential issue is epimerization, the process where the configuration of a stereocenter is inverted. Studies on the photocatalyzed epimerization of morpholines and piperazines have shown that it is possible to isomerize less stable stereoisomers to more thermodynamically stable ones through a reversible hydrogen atom transfer (HAT) mechanism nih.gov. This suggests that under certain conditions, particularly those involving radical intermediates, the stereocenter at C5 could be at risk of epimerization. The stereochemical stability would depend on the relative thermodynamic stability of the (5S) and (5R) diastereomers. For instance, in 2,5-disubstituted morpholines, the trans isomer is generally more stable, and a cis isomer can be converted to the more stable trans isomer under epimerizing conditions nih.gov.
Therefore, reactions performed on the this compound scaffold, such as modifications at the nitrogen, the carbonyl group, or the benzyl ring, should be carefully designed to avoid conditions that could promote epimerization at C5.
Diastereoselective Control in Reactions Involving the Morpholinone Core
The pre-existing stereocenter at C5 in this compound can exert significant diastereoselective control over subsequent reactions at other positions of the morpholinone ring. This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool in stereocontrolled synthesis.
A key example of this is the alkylation of enolates derived from N-protected-5-substituted morpholin-3-ones acs.org. Deprotonation of the morpholinone at the C2 position generates a chiral enolate. The stereocenter at C5, bearing the benzyl group, effectively shields one face of the enolate. Consequently, an incoming electrophile will preferentially approach from the less sterically hindered face, which is opposite to the existing C5 side chain. This results in the formation of a new stereocenter at C2 with a predictable relative stereochemistry with respect to the C5 center acs.org. This approach allows for the stereoselective synthesis of trans-2,5-disubstituted morpholin-3-ones.
Interestingly, the stereochemical outcome can be inverted. If the chiral enolate is quenched with an aldehyde, the resulting aldol product can be dehydrated and then reduced to yield the cis-2,5-disubstituted product acs.org. This demonstrates that the stereochemical outcome of reactions on the morpholinone core can be controlled by the choice of reagents and reaction pathways, all under the directing influence of the C5 stereocenter.
Table 2: Diastereoselective Reactions on a Chiral Morpholin-3-one (B89469) Core
| Reaction | Position of New Stereocenter | Directing Group | Typical Outcome | Reference |
|---|---|---|---|---|
| Alkylation of Enolate | C2 | C5-substituent | Electrophile adds anti to the C5-substituent, forming the trans product. | acs.org |
| Aldol Reaction followed by Reduction | C2 | C5-substituent | Can lead to the syn (cis) product after dehydration and reduction. | acs.org |
Chemical Transformations and Derivatization of 5s 5 Benzyl 6,6 Dimethylmorpholin 3 One
Functional Group Interconversions on the Morpholinone Ring System
The morpholinone ring system of (5S)-5-benzyl-6,6-dimethylmorpholin-3-one offers several sites for functional group interconversions, primarily centered around the lactam (amide) functionality.
The carbonyl group at the 3-position is a key site for such transformations. Standard reactions of carbonyl compounds are applicable here, allowing for a range of modifications. For instance, reduction of the carbonyl group would lead to the corresponding amino alcohol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome.
Another important site for functionalization is the C-2 position, which is adjacent to the ring oxygen. While direct functionalization at this position can be challenging, certain strategies have been developed for related morpholine (B109124) systems. For example, radical-mediated reactions could potentially introduce substituents at this position.
The lactam nitrogen also presents opportunities for interconversion. While N-functionalization is discussed in a separate section, it is worth noting that the amide bond itself can be cleaved under hydrolytic conditions, leading to the corresponding amino acid.
| Transformation | Reagents and Conditions | Product Type |
| Carbonyl Reduction | LiAlH₄, NaBH₄, etc. | Amino alcohol |
| C-2 Functionalization | Radical initiators, photoredox catalysis | C-2 substituted morpholinone |
| Amide Cleavage | Acid or base hydrolysis | Amino acid |
Reactions at the Benzyl (B1604629) Substituent and Geminal Dimethyl Groups
The benzyl substituent at the 5-position and the geminal dimethyl groups at the 6-position provide additional avenues for derivatization, although the latter are generally less reactive.
The benzylic position of the benzyl group is particularly susceptible to a variety of transformations due to the stability of the resulting benzylic radical or carbocation intermediates. Oxidation of the benzylic C-H bond can lead to the formation of a ketone, which can then be further functionalized. mdpi.com For example, treatment with strong oxidizing agents like potassium permanganate can cleave the benzyl group to a carboxylic acid. libretexts.org Alternatively, selective oxidation can yield a benzoyl group at the 5-position.
The aromatic ring of the benzyl group can also undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The position of substitution (ortho, meta, or para) will be influenced by the directing effects of the morpholinone ring and the reaction conditions.
In contrast, the geminal dimethyl groups at the 6-position are generally unreactive due to the strength of the C-H and C-C bonds. researchgate.netnih.gov Functionalization of these groups would likely require harsh conditions or highly reactive reagents, which could potentially lead to undesired side reactions on the more reactive parts of the molecule. However, in some specific contexts, gem-dimethyl groups can influence the reactivity and conformation of the ring system. researchgate.netnih.gov
| Reaction Type | Reagents and Conditions | Potential Product |
| Benzylic Oxidation | KMnO₄, H₂CrO₄ | Ketone or carboxylic acid |
| Aromatic Nitration | HNO₃, H₂SO₄ | Nitrobenzyl-substituted morpholinone |
| Aromatic Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halobenzyl-substituted morpholinone |
N-Functionalization of the Morpholinone Ring and its Impact on Reactivity and Stereochemistry
The nitrogen atom of the morpholinone ring is a key site for functionalization, and modifications at this position can significantly impact the molecule's reactivity and stereochemical properties. N-alkylation and N-acylation are common transformations for related lactam systems.
N-alkylation can be achieved by treating the morpholinone with an alkyl halide in the presence of a base. The choice of alkylating agent allows for the introduction of a wide variety of substituents on the nitrogen atom. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides.
The nature of the N-substituent can have a profound effect on the reactivity of the morpholinone ring. For example, the introduction of an electron-withdrawing group on the nitrogen can increase the acidity of the α-protons, facilitating their removal and subsequent functionalization at the C-2 position. Furthermore, the steric and electronic properties of the N-substituent can influence the stereochemical outcome of reactions at other positions on the ring by directing the approach of reagents. In chiral systems, this can be a powerful tool for controlling diastereoselectivity.
| N-Functionalization | Reagents and Conditions | Impact on Reactivity |
| N-Alkylation | Alkyl halide, base (e.g., NaH) | Modifies steric and electronic properties |
| N-Acylation | Acyl chloride or anhydride, base | Increases acidity of α-protons |
| N-Debenzylation | Hydrogenolysis (e.g., H₂, Pd/C) | Deprotection for further functionalization researchgate.net |
Regioselective and Stereoselective Functionalization Strategies Applied to this compound
Achieving regioselective and stereoselective functionalization is a central challenge in the synthesis of complex molecules. For a chiral molecule like this compound, controlling the stereochemical outcome of reactions is of paramount importance.
The existing stereocenter at C-5, bearing the benzyl group, can exert significant stereocontrol over subsequent reactions. This is known as substrate-controlled diastereoselectivity. For example, in the alkylation of the enolate of the morpholinone, the incoming electrophile will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in excess. The bulky gem-dimethyl group at C-6 would further influence the conformation of the ring and the accessibility of different faces to reagents.
Chiral auxiliaries or catalysts can also be employed to achieve high levels of stereoselectivity. In this approach, a chiral molecule is used to direct the stereochemical course of a reaction, and is then subsequently removed. While the (5S)-stereocenter is already present, the use of chiral reagents could be employed to control the formation of new stereocenters, for instance at the C-2 position.
Regioselectivity, or the control of which site in a molecule reacts, is also a key consideration. For example, in the electrophilic aromatic substitution of the benzyl group, the choice of catalyst and reaction conditions can influence the ratio of ortho, meta, and para products.
| Strategy | Principle | Example Application |
| Substrate-controlled diastereoselectivity | The existing stereocenter directs the approach of reagents. | Alkylation of the morpholinone enolate. |
| Chiral auxiliaries/catalysts | An external chiral agent controls the stereochemical outcome. | Asymmetric synthesis of C-2 substituted derivatives. |
| Regioselective electrophilic aromatic substitution | Reaction conditions and catalysts direct substitution to a specific position on the aromatic ring. | Selective para-bromination of the benzyl group. |
Structural and Conformational Analysis of 5s 5 Benzyl 6,6 Dimethylmorpholin 3 One and Its Derivatives
X-ray Crystallographic Studies of Morpholinone Derivatives
X-ray crystallography provides definitive evidence of the solid-state conformation of molecules and the nature of their intermolecular interactions. Studies on derivatives closely related to (5S)-5-benzyl-6,6-dimethylmorpholin-3-one, such as (±)-6-benzyl-3,3-dimethylmorpholine-2,5-dione, offer significant insights into the structural characteristics of this class of compounds. uzh.chscispace.com
Analysis of Ring Conformations, including Boat, Twist-Boat, and Envelope Forms
The six-membered morpholinone ring is not planar and can adopt several non-planar conformations to minimize steric and torsional strain. X-ray diffraction studies on (±)-6-benzyl-3,3-dimethylmorpholine-2,5-dione reveal that its morpholine (B109124) ring adopts a boat conformation that is distorted towards a twist-boat form. uzh.chscispace.com In this arrangement, the two sp3-hybridized carbon atoms of the ring form the ends of the boat. uzh.chscispace.com
In a related monothione derivative, (±)-6-benzyl-3,3-dimethyl-5-thioxomorpholin-2-one, the ring conformation is significantly flatter, existing in a state midway between a boat and an envelope conformation. uzh.chscispace.com Here, the dimethyl-substituted end of the ring is nearly planar. uzh.chscispace.com The dithione analogue, (±)-6-benzyl-3,3-dimethylmorpholine-2,5-dithione, exhibits two symmetry-independent molecules in its crystal structure with distinct ring puckering. One molecule adopts a flattened envelope conformation distorted towards a screw-boat, while the other displays a conformation similar to the monothione derivative. uzh.chscispace.com
Conformational Preferences of the Benzyl (B1604629) Substituent (Endo/Exo Isomerism)
The spatial orientation of the benzyl group relative to the morpholinone ring, described as endo or exo, is a key conformational feature. In the case of (±)-6-benzyl-3,3-dimethylmorpholine-2,5-dione, the benzyl substituent is found in the favored 'exo' position. uzh.chscispace.com
Conversely, in the monothione derivative, (±)-6-benzyl-3,3-dimethyl-5-thioxomorpholin-2-one, the benzyl group adopts an 'endo' orientation. uzh.chscispace.com This 'endo' conformation places the phenyl ring above the main body of the morpholine ring. uzh.chscispace.com The dithione derivative also exhibits an 'endo' orientation for its benzyl group. uzh.chscispace.com The preference for either the endo or exo conformation is influenced by the electronic and steric nature of the other ring substituents, demonstrating the subtle interplay of forces that govern the final molecular conformation.
Intermolecular Interactions and Crystal Packing Phenomena, including Hydrogen Bonding
The arrangement of molecules in the crystal lattice is dictated by intermolecular forces, with hydrogen bonding often playing a dominant role. In the crystal structures of these morpholinone derivatives, intermolecular hydrogen bonds are crucial in defining the packing arrangement. uzh.chscispace.comresearchgate.net
For (±)-6-benzyl-3,3-dimethylmorpholine-2,5-dione, intermolecular hydrogen bonds link the molecules into centrosymmetric dimers. uzh.chscispace.com The monothione derivative, in contrast, forms infinite chains through hydrogen bonding. uzh.chscispace.com The dithione derivative displays yet another packing motif, where the two symmetry-independent molecules are linked into dimers by hydrogen bonds. uzh.chscispace.com These different hydrogen bonding patterns underscore how modifications to the morpholinone core can significantly alter the supramolecular assembly in the solid state.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR, Raman) offer valuable information about the structure and dynamics of molecules in solution and can also provide insights into their functional groups and conformational behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the benzylic protons, the protons on the morpholinone ring, and the methyl groups. The diastereotopic benzylic protons would likely appear as a pair of doublets of doublets. The protons on the morpholinone ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to neighboring protons. The two methyl groups at the C6 position would likely appear as two distinct singlets due to the chiral center at C5.
¹³C NMR: The carbon NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbon of the lactam, the carbons of the morpholinone ring, the benzylic carbon, the carbons of the phenyl ring, and the two methyl carbons. The chemical shift of the carbonyl carbon would be characteristic of an amide.
The following table provides representative ¹H and ¹³C NMR data for a related N-benzyl-dimethylmorpholine derivative, which can serve as a reference for the expected chemical shifts for this compound. wiley-vch.de
| Atom No. | ¹³C Chemical Shift (δ) [ppm] | ¹H Chemical Shift (δ) [ppm] (Multiplicity, J in Hz) |
| 2 | 77.3 | 3.57 (m) |
| 3 | 47.5 | α: 2.26 (dd, 11.8, 9.9), β: 2.34 (dd, 11.8, 2.9) |
| 5 | 52.9 | - |
| 6 | 77.7 | α: 3.45 (dd, 10.9, 0.6), β: 3.52 (d, 10.9) |
| 5α-Me | 14.7 | 1.05 (s) |
| 5β-Me | 24.4 | 1.05 (s) |
| 1'' (CH₂-Ph) | 53.8 | α: 3.02 (d, 13.8), β: 4.01 (d, 13.8) |
| Ph | 126.9, 128.4 | - |
| Data for (R)-N-Benzyl-2-(hydroxymethyl)-5,5-dimethylmorpholine. wiley-vch.de |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and can also provide information about its conformation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide (lactam) functional group, typically appearing in the range of 1650-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C-N stretching, and C-O-C stretching of the ether linkage.
Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. The aromatic ring of the benzyl substituent would give rise to characteristic Raman bands. The morpholinone ring vibrations would also be observable. Differences in the Raman spectra of different conformers or solid-state polymorphs can sometimes be used to study conformational equilibria and solid-state packing.
The following table summarizes the expected characteristic vibrational frequencies for key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Amide/Lactam) | Stretching | 1650 - 1680 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-O-C (Ether) | Asymmetric Stretching | 1070 - 1150 |
| C-N | Stretching | 1020 - 1250 |
Chiroptical Properties (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) and Their Relation to Absolute Configuration
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. nih.gov Chiroptical spectroscopic methods, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for elucidating the three-dimensional arrangement of atoms in chiral molecules like this compound. researchgate.net These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. purechemistry.org
Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. purechemistry.org A plot of specific rotation versus wavelength constitutes an ORD spectrum. Chiral molecules exhibit characteristic ORD curves, and enantiomers produce mirror-image curves. The shape and sign of the Cotton effect, a characteristic feature of ORD curves in the vicinity of an absorption band, are directly related to the stereochemistry of the molecule. youtube.com
Electronic Circular Dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com An ECD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. Similar to ORD, enantiomers display mirror-image ECD spectra. nih.gov This makes ECD a highly sensitive method for determining the absolute configuration of a chiral center. mdpi.com
For a molecule such as this compound, the chromophores present—specifically the amide group within the morpholin-3-one (B89469) ring and the phenyl group of the benzyl substituent—are expected to give rise to distinct signals in the ECD spectrum. The n→π* and π→π* electronic transitions of the amide chromophore, as well as the transitions of the aromatic ring, would produce Cotton effects whose signs are determined by the absolute configuration at the C5 stereocenter.
In the absence of experimentally determined chiroptical data for this compound, the absolute configuration would typically be established by comparing the experimental ECD spectrum with a spectrum predicted by quantum-mechanical calculations. nih.gov Time-dependent density functional theory (TDDFT) has become a reliable and widely used method for calculating the ECD spectra of organic molecules. researchgate.netunipi.it The process involves first performing a conformational analysis to identify the low-energy conformers of the molecule. Subsequently, the ECD spectrum for each conformer is calculated, and a Boltzmann-weighted average spectrum is generated for comparison with the experimental data. mdpi.com A good match between the experimental and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. unipi.it
To illustrate the expected outcome of such an analysis, a hypothetical data table of ECD spectral data for the two enantiomers of 5-benzyl-6,6-dimethylmorpholin-3-one is presented below. This table demonstrates the mirror-image relationship between the ECD spectra of enantiomers.
| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Associated Transition |
|---|---|---|---|
| This compound | ~220 | +15,000 | Amide π→π |
| ~260 | -500 | Aromatic 1Lb | |
| (5R)-5-benzyl-6,6-dimethylmorpholin-3-one | ~220 | -15,000 | Amide π→π |
| ~260 | +500 | Aromatic 1Lb |
Note: The data in the table above is purely illustrative to demonstrate the principles of ECD spectroscopy and does not represent published experimental data.
The sign of the Cotton effects would be directly correlated with the spatial arrangement of the benzyl and dimethyl groups relative to the lactam chromophore. By systematically comparing the experimentally measured spectrum with the computationally predicted spectra for both the (5S) and (5R) configurations, a definitive assignment of the absolute stereochemistry can be achieved. Vibrational Circular Dichroism (VCD) is another chiroptical technique that could be employed, offering complementary information based on vibrational transitions. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for (5S)-5-benzyl-6,6-dimethylmorpholin-3-one
The pursuit of greener and more sustainable chemical processes is a paramount goal in modern organic synthesis. Future research in the synthesis of this compound will likely focus on several key areas to enhance sustainability.
One promising approach is the application of biocatalysis . The use of enzymes, either as isolated catalysts or within whole-cell systems, offers a highly selective and environmentally benign alternative to traditional chemical methods. cabidigitallibrary.orgnih.gov Enzymes can operate under mild reaction conditions, often in aqueous media, thereby reducing the reliance on harsh reagents and organic solvents. Research in this area would involve screening for novel enzymes or engineering existing ones to catalyze the key bond-forming reactions in the synthesis of the target morpholinone with high enantioselectivity. Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, are also expected to play a crucial role in developing efficient and sustainable synthetic pathways. researchgate.net
Furthermore, the principles of green chemistry will continue to guide the development of new synthetic routes. This includes the use of renewable starting materials, atom-economical reactions that maximize the incorporation of all materials used in the process into the final product, and the use of safer solvents and reaction conditions. For instance, the development of catalytic methods that utilize earth-abundant metals in place of precious metals is an active area of research. researchgate.net Additionally, sonochemical methods, which use ultrasound to promote chemical reactions, have been shown to be an eco-friendly approach for the synthesis of heterocyclic compounds and could be explored for the synthesis of morpholinone derivatives. nih.gov
| Sustainability Approach | Key Features | Potential Benefits for this compound Synthesis |
| Biocatalysis | Use of enzymes or whole-cell systems. | High enantioselectivity, mild reaction conditions, reduced waste. |
| Green Chemistry | Renewable feedstocks, atom economy, safer solvents. | Reduced environmental impact, improved process safety. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | Optimized efficiency and selectivity. |
Exploration of New Catalytic Systems for Enantioselective Synthesis of Morpholinones
The development of novel and highly efficient catalytic systems is central to advancing the enantioselective synthesis of morpholinones. While chiral phosphoric acids and Brønsted acids have shown promise in the synthesis of the morpholinone core, there is considerable scope for the exploration of new catalytic paradigms. researchgate.net
Organocatalysis , which utilizes small organic molecules as catalysts, continues to be a vibrant area of research. The design and synthesis of new chiral organocatalysts that can promote the key cyclization and rearrangement steps with high stereocontrol will be a key focus. These catalysts offer the advantages of being metal-free, often less sensitive to air and moisture, and more environmentally benign.
Transition metal catalysis also presents significant opportunities. The development of novel chiral ligands for transition metals can lead to catalysts with enhanced activity and selectivity. Research will likely focus on exploring a wider range of metals and ligand architectures to achieve higher turnover numbers and enantiomeric excesses.
The table below summarizes emerging catalytic systems and their potential impact on chiral morpholinone synthesis.
| Catalytic System | Catalyst Type | Potential Advantages |
| Organocatalysis | Chiral small organic molecules | Metal-free, environmentally benign, robust. |
| Transition Metal Catalysis | Metal complexes with chiral ligands | High turnover numbers, broad substrate scope. |
| Biocatalysis | Enzymes | Exceptional stereoselectivity, mild conditions. |
Expanding the Scope of Derivatization and Functionalization Reactions of the Morpholinone Core
The morpholinone scaffold serves as a versatile template for the synthesis of a diverse range of molecules with potential biological activity. Future research will undoubtedly focus on expanding the repertoire of chemical transformations that can be performed on the this compound core. This will enable the generation of libraries of novel compounds for drug discovery and other applications.
Key areas of exploration will include the selective functionalization of different positions of the morpholinone ring. For example, methods for the introduction of various substituents at the nitrogen atom, the alpha-carbon to the carbonyl group, and the benzylic position will be of significant interest. This could involve the development of new methodologies for C-H activation, cross-coupling reactions, and other modern synthetic transformations. The synthesis of thio-analogues of morpholinones has also been explored, which could lead to compounds with interesting properties.
Advanced Applications in Complex Chemical Synthesis
The utility of this compound as a chiral building block extends beyond its direct use in medicinal chemistry. Its rigid, stereochemically defined structure makes it an excellent starting material for the synthesis of more complex chiral molecules, including natural products and their analogues.
Future research will likely see the application of this morpholinone in the total synthesis of biologically active compounds. Its inherent chirality can be transferred to new stereocenters, providing a powerful strategy for asymmetric synthesis. The development of methodologies to cleave the morpholinone ring selectively to reveal functionalized chiral amino alcohols would further enhance its synthetic utility. researchgate.net
Integration with Automated Synthesis and Flow Chemistry Platforms for Chiral Morpholinones
The integration of automated synthesis and flow chemistry platforms offers the potential to revolutionize the synthesis and screening of chiral morpholinones. These technologies can significantly accelerate the discovery of new synthetic routes and the optimization of reaction conditions.
Automated synthesis platforms can be employed to rapidly synthesize and screen libraries of morpholinone derivatives, facilitating the exploration of structure-activity relationships. High-throughput experimentation can be used to quickly identify optimal catalysts and reaction parameters for the enantioselective synthesis of the target molecule.
Flow chemistry , where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up of production. The development of continuous flow processes for the synthesis of this compound would represent a significant advance in its manufacturing, making this valuable chiral building block more readily accessible.
| Technology | Key Advantages | Application to Chiral Morpholinone Synthesis |
| Automated Synthesis | High-throughput screening, rapid optimization. | Accelerated discovery of new derivatives and synthetic routes. |
| Flow Chemistry | Enhanced safety, scalability, precise control. | Efficient and continuous production of the target molecule. |
Q & A
Q. How can researchers validate the compound’s role in catalytic asymmetric reactions?
- Methodological Answer :
- Kinetic Resolution : Test enantioselectivity (e.g., ee >90%) in model reactions like ketone reductions.
- Isotope Labeling : Use ¹³C-labeled analogs to track mechanistic pathways via NMR.
- Theoretical Modeling : Correlate experimental ee values with computed ΔΔG‡ values for transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
